molecular formula C10H14N2O2 B2582281 1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one CAS No. 2380145-33-3

1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one

Cat. No.: B2582281
CAS No.: 2380145-33-3
M. Wt: 194.234
InChI Key: PUBNNXHHXBYNLJ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one is a synthetic organic compound with a unique structure that includes a pyrazinone core and a substituted alkoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with 3-methylbut-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkoxy group, where nucleophiles like halides or amines replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-en-1-ol: A related compound with similar structural features.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another compound with a similar alkoxy group.

    2-Methylbut-2-en-1-yl acetate: Shares the 3-methylbut-2-en-1-yl moiety.

Uniqueness

1-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core and an alkoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(3-methylbut-2-enoxy)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)4-7-14-9-10(13)12(3)6-5-11-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBNNXHHXBYNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=CN(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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